molecular formula C16H18N2O6 B13437276 Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B13437276
M. Wt: 334.32 g/mol
InChI Key: NFPSPVMUOQRRHN-UHFFFAOYSA-N
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Description

Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 1360462-97-0) is a tetrahydropyridine derivative with the molecular formula C₁₆H₁₈N₂O₆ and a molecular weight of 334.32 g/mol. Key predicted physicochemical properties include a boiling point of 556.2±50.0 °C, density of 1.325±0.06 g/cm³, and pKa of 11.96±0.70 . The compound features a 3-nitrophenyl substituent at position 4, a hydroxyl group at position 5, and an isopropyl ester at position 3, contributing to its unique electronic and steric profile. It is identified as an impurity in the synthesis of azelnidipine, a calcium channel blocker, highlighting its relevance in pharmaceutical quality control .

Properties

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

propan-2-yl 3-hydroxy-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C16H18N2O6/c1-8(2)24-16(21)12-9(3)17-15(20)14(19)13(12)10-5-4-6-11(7-10)18(22)23/h4-8,13-14,19H,1-3H3,(H,17,20)

InChI Key

NFPSPVMUOQRRHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(C(=O)N1)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

Biological Activity

Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 1360462-97-0) is a complex organic compound with potential biological activity due to its unique structural features. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C16H18N2O6C_{16}H_{18}N_{2}O_{6}, with a molecular weight of 334.32 g/mol. Its structure includes a tetrahydropyridine ring and a nitrophenyl group, contributing to its chemical reactivity and biological activity .

PropertyValue
Molecular FormulaC16H18N2O6
Molecular Weight334.32 g/mol
Boiling Point556.2 ± 50.0 °C (Predicted)
Density1.325 ± 0.06 g/cm³ (Predicted)
pKa11.96 ± 0.70 (Predicted)

Preliminary studies suggest that this compound interacts with various biological macromolecules such as proteins and nucleic acids. The compound shows potential binding interactions with enzymes involved in metabolic pathways, which could elucidate its pharmacological profile .

Biological Activities

The compound has been investigated for several biological activities:

1. Antioxidant Activity:
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl and nitro groups in the structure may enhance its ability to scavenge free radicals .

2. Antimicrobial Activity:
Studies have shown that related compounds possess antimicrobial properties against various bacterial strains. The nitrophenyl group may play a crucial role in this activity by disrupting bacterial cell walls or interfering with metabolic processes .

3. Anticancer Potential:
this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest it may induce apoptosis in cancer cells through mechanisms involving caspase activation .

Case Studies

Case Study 1: Anticancer Activity Assessment
In vitro studies were conducted on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The compound demonstrated dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis indicated that the compound triggers apoptosis via caspase pathways .

Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo derivatives against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Key Structural Differences :

  • Ester Group: The isopropyl ester (vs.
  • Hydroxyl Group : The 5-hydroxyl group enables intramolecular hydrogen bonding with the 6-oxo moiety, stabilizing the tetrahydropyridine ring conformation .

Physicochemical and Crystallographic Comparisons

Hydrogen Bonding Patterns

The hydroxyl (5-OH) and carbonyl (6-O) groups in the target compound likely form O–H···O hydrogen bonds, creating dimeric or chain motifs in the crystal lattice. This contrasts with non-hydroxylated analogues (e.g., methyl 4-oxo-1,4-dihydropyridine-3-carboxylates), which exhibit weaker C–H···O interactions .

Ring Puckering and Conformation

The tetrahydropyridine ring may adopt a puckered conformation due to steric effects from the 3-nitrophenyl and isopropyl groups. Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) could quantify this distortion, as demonstrated in studies of similar heterocycles .

Crystallographic Tools for Analysis

  • SHELX Suite : Used for refining small-molecule crystal structures, particularly for resolving hydrogen atom positions in high-resolution data .
  • ORTEP-3 : Graphical tools like ORTEP-3 visualize thermal ellipsoids and hydrogen-bonding networks, aiding in comparative crystallographic studies .

Preparation Methods

Esterification of Carboxylic Acid Precursor

A key intermediate is 2-Methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid (PubChem CID: 12104360). Conversion to the isopropyl ester proceeds via:

Reaction Scheme:
$$
\text{Carboxylic Acid} + \text{SOCl}_2 \rightarrow \text{Acid Chloride} \xrightarrow{\text{Isopropyl OH}} \text{Isopropyl Ester}
$$

This method yields moderate to high purity but requires careful control of reaction conditions to avoid hydrolysis.

Multi-Component Cyclocondensation

Analogous to methods for related tetrahydropyridines, the core structure can be assembled via:

Key Steps:

  • Michael addition of the aldehyde to the β-ketoester.
  • Cyclization under acidic or basic conditions.
  • Hydroxyl group introduction via controlled oxidation (e.g., H₂O₂/Fe³⁺).

Optimization Strategies

Critical parameters for improving yield and selectivity include:

Parameter Optimal Conditions Impact on Synthesis
Catalyst p-Toluenesulfonic acid (PTSA) Accelerates cyclization
Solvent Ethanol or toluene Balances solubility and reactivity
Temperature 80–100°C Ensures complete esterification

Analytical Characterization

Post-synthesis verification employs:

Comparative Analysis with Analogues

Structural modifications significantly alter properties:

Compound Key Structural Difference Biological Impact
Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo... Ethyl ester; lacks hydroxyl group Reduced solubility
Methyl 5-hydroxy-2-methyl-4-(3-nitrophenyl) Methyl ester; shorter chain Lower metabolic stability

The isopropyl group enhances lipophilicity, improving membrane permeability compared to analogues.

Applications in Drug Development

While direct pharmacological data for this compound are limited, structurally related tetrahydropyridines exhibit:

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 1.3 (isopropyl CH3_3), δ 5.4 (C5-OH)
13^{13}C NMRδ 172.1 (C=O), δ 148.2 (nitro aromatic C)
IR1705 cm1^{-1} (ester C=O), 1523 cm1^{-1} (NO2_2)

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (%)Notes
Mo(CO)6_6, 24h7288Baseline conditions
Mo(CO)6_6, 48h8592Extended time for nitro groups
TBS-protected intermediate9195Reduced side reactions

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